Cas no 1806960-05-3 (Methyl 3-(chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-5-carboxylate)

Methyl 3-(chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-(chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-5-carboxylate
-
- Inchi: 1S/C10H7ClF2N2O2/c1-17-10(16)7-4-15-8(9(12)13)5(2-11)6(7)3-14/h4,9H,2H2,1H3
- InChI Key: CUVHENKPNUNNQI-UHFFFAOYSA-N
- SMILES: ClCC1=C(C#N)C(C(=O)OC)=CN=C1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 332
- XLogP3: 1.5
- Topological Polar Surface Area: 63
Methyl 3-(chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029037804-250mg |
Methyl 3-(chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-5-carboxylate |
1806960-05-3 | 95% | 250mg |
$970.20 | 2022-03-31 | |
Alichem | A029037804-500mg |
Methyl 3-(chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-5-carboxylate |
1806960-05-3 | 95% | 500mg |
$1,668.15 | 2022-03-31 | |
Alichem | A029037804-1g |
Methyl 3-(chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-5-carboxylate |
1806960-05-3 | 95% | 1g |
$2,808.15 | 2022-03-31 |
Methyl 3-(chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-5-carboxylate Related Literature
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
Additional information on Methyl 3-(chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-5-carboxylate
Methyl 3-(chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-5-carboxylate: A Comprehensive Overview
Methyl 3-(chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1806960-05-3) is a highly specialized organic compound with a complex molecular structure that has garnered significant attention in the fields of chemical synthesis, pharmacology, and materials science. This compound is characterized by its pyridine ring, which serves as the central framework, substituted with a methyl group at position 5, a chloromethyl group at position 3, a cyano group at position 4, and a difluoromethyl group at position 2. The combination of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable tool in various research and industrial applications.
The synthesis of Methyl 3-(chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-5-carboxylate involves a series of carefully designed reactions that highlight the principles of modern organic chemistry. Researchers have employed methodologies such as nucleophilic substitution, electrophilic substitution, and coupling reactions to construct this compound. Recent advancements in catalytic systems and green chemistry have further optimized the synthesis process, reducing environmental impact while maintaining high yields and purity.
One of the most promising applications of this compound lies in its potential as a precursor for advanced pharmaceutical agents. The presence of the cyano group and chloromethyl substituent provides opportunities for further functionalization, enabling the development of bioactive molecules with specific therapeutic targets. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anticancer activities, making them candidates for drug discovery pipelines.
In addition to its pharmacological applications, Methyl 3-(chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-5-carboxylate has found utility in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Recent research has explored its role as an electron-deficient acceptor material in organic solar cells, demonstrating improved charge transport properties and device efficiency.
The structural complexity of this compound also makes it an attractive model system for studying fundamental chemical reactivity. Chemists have investigated its participation in various reaction mechanisms, including nucleophilic aromatic substitution and radical-mediated transformations. These studies have provided valuable insights into the reactivity patterns of pyridine derivatives under different conditions.
From an environmental standpoint, the development of efficient synthetic routes for Methyl 3-(chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-5-carboxylate aligns with global efforts to promote sustainable chemistry practices. The use of recyclable catalysts and solvent systems has significantly reduced waste generation during the synthesis process, contributing to a greener chemical industry.
In conclusion, Methyl 3-(chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1806960-05-3) stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and wide-ranging applications underscore its importance in both academic research and industrial development. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly significant role in shaping the future of chemistry and related disciplines.
1806960-05-3 (Methyl 3-(chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-5-carboxylate) Related Products
- 2034379-07-0(4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide)
- 92041-43-5(1-{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one)
- 953717-12-9(N-(2-aminoethyl)-2-methylbenzamide)
- 1355180-04-9(1-(5-tert-Butylsulfanyl-pyridin-2-yl)-2,3-dihydro-1H-indole)
- 1805563-06-7(2-Amino-5-fluoroisonicotinonitrile)
- 1856473-46-5(1-Propanone, 1-(4,5-dihydro-3-furanyl)-2-(methylamino)-)
- 941945-82-0(N'-2-(cyclohex-1-en-1-yl)ethyl-N-(2-nitrophenyl)ethanediamide)
- 1487931-51-0(α-(1,1-Dimethylethyl)-3-propoxybenzenemethanol)
- 1309873-74-2(Fmoc-α-Me-Tyr(tBu)-OH)
- 2228941-57-7(2-amino-1-(2,6-dichloro-5-fluoropyridin-3-yl)ethan-1-ol)




